![molecular formula C22H20N2O4S B2678926 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2092501-01-2](/img/structure/B2678926.png)
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process .
Molecular Structure Analysis
The molecular structure of this compound would include the aromatic fluorene group, an amide linkage from the Fmoc group, a thiazole ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . The carboxylic acid group can react with bases, nucleophiles, or be reduced to alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on its exact structure and the positions of the functional groups . Generally, compounds with Fmoc groups are solid and stable under normal conditions .科学的研究の応用
Synthesis of Heterocyclic γ-Amino Acids
This compound plays a crucial role in the synthesis of heterocyclic γ-amino acids, which are pivotal in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A notable study demonstrates a short and versatile chemical route to orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), utilizing cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. This methodology highlights the compound's utility in facilitating the introduction of a wide variety of lateral chains, enhancing the design and functionalization of peptides and proteins (Mathieu et al., 2015).
Advancements in Fluorescence Labeling
Another significant application of this compound is found in fluorescence labeling, particularly for the determination of carbonyl groups in cellulosic materials. A novel approach using fluorescence labeling with the marker carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide demonstrates the compound's utility in accurately determining carbonyls. This method, combined with gel permeation chromatography, provides insightful carbonyl profiles relative to the molecular weight of cellulosic material, proving its efficacy in materials science and analytical chemistry (Roehrling et al., 2002).
Application in Bioimaging
The compound's derivatives also find applications in bioimaging, exemplified by the development of a water-soluble fluorene derivative targeted for integrin imaging. This derivative demonstrates high selectivity for α(v)β(3) integrin, making it a potent tool for bioimaging applications. The study showcases the linear photophysical characterization, two-photon absorption properties, and successful two-photon fluorescence microscopy imaging, underscoring the compound's utility in advanced imaging techniques (Morales et al., 2010).
Facilitating Synthesis of Peptides
Furthermore, the compound's role in facilitating the synthesis of peptides, particularly those with 'difficult sequences,' is noteworthy. It serves as a reversible protecting group for the amide bond in peptides, showcasing its utility in peptide synthesis by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-20(21(25)26)29-19(24-13)10-11-23-22(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAYXELJHIDUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)
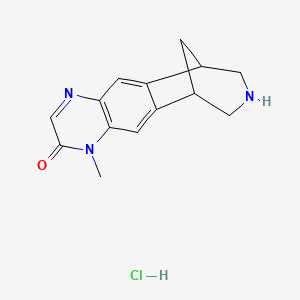
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)
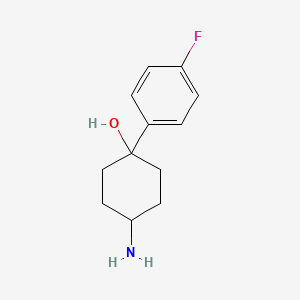

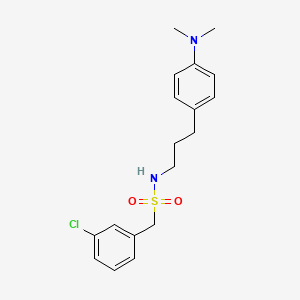

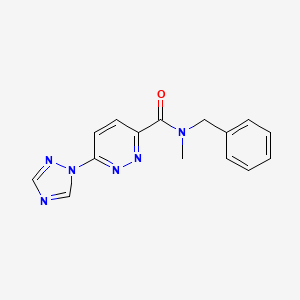


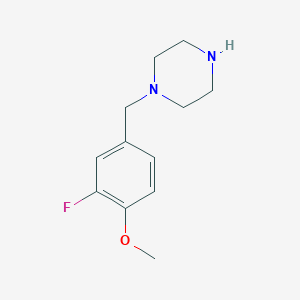

![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)